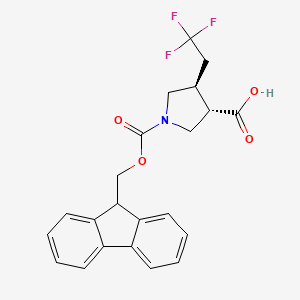
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H20F3NO4 and its molecular weight is 419.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields.
Structural Characteristics
The compound features a pyrrolidine ring with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoroethyl substituent. The stereochemistry is defined as (3S,4S), which is crucial for its biological interactions.
| Property | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₈H₁₈F₃N₃O₄ |
| Molecular Weight | 377.35 g/mol |
| CAS Number | [Not provided] |
The biological activity of this compound is primarily attributed to its role in peptide synthesis and potential interactions with various biological targets. The Fmoc group protects the amine group during synthesis, allowing for the formation of peptide bonds without side reactions.
Target Proteins
Research indicates that compounds with similar structures can interact with specific proteins involved in critical biological pathways. For instance, pyrrolidine derivatives have been studied for their ability to inhibit enzymes such as InhA , which is vital in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
Biological Activity
Recent studies have shown that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity :
-
Protein Interaction Studies :
- The compound is utilized in proteomics to study protein interactions and functions, particularly in the context of peptide synthesis .
-
Pharmacological Effects :
- Predictive models suggest that similar compounds may exhibit various pharmacological effects based on their structural features .
Case Studies
Several studies highlight the biological activity of related compounds:
- A study on 3-(9H-fluoren-9-yl)pyrrolidine derivatives showed promising results as inhibitors of Mycobacterium tuberculosis's InhA enzyme, indicating potential therapeutic applications in treating tuberculosis .
- Another investigation into pyrrolidine derivatives revealed their effectiveness as modulators of TRPV1 receptors, suggesting applications in pain management .
Applications
The unique properties of this compound make it valuable in several areas:
- Peptide Synthesis : Widely used in solid-phase peptide synthesis due to its protective Fmoc group.
- Drug Development : Potential as a lead compound for developing new antimicrobial agents.
- Biochemical Research : Important for studying protein structure and function.
科学的研究の応用
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
The compound is primarily utilized in the field of proteomics for solid-phase peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino acid's N-terminus. This protection allows for the sequential addition of amino acids during peptide formation, facilitating the synthesis of complex peptides with high purity and yield.
Mechanism of Action :
The Fmoc group can be removed under mild basic conditions, allowing for the subsequent coupling of other amino acids to elongate the peptide chain. This method is crucial in developing therapeutic peptides and proteins used in various biomedical applications.
Antimicrobial Properties :
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship suggests that modifications to the fluorenyl or pyrrolidine portions can enhance or diminish these activities .
Neuroprotective Effects :
Certain analogs have been studied for their potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases. These compounds may influence pathways related to neuronal survival and inflammation modulation.
Anti-inflammatory Properties :
The compound may also modulate inflammatory pathways, impacting cytokine production and immune responses. Such properties are essential for developing treatments for chronic inflammatory conditions.
Medicinal Chemistry
Drug Development :
Due to its structural characteristics, this compound has potential applications in drug development. Its derivatives have been explored as inhibitors of key enzymes involved in bacterial fatty acid biosynthesis, making them candidates for new antibiotic therapies targeting resistant strains of bacteria .
Case Studies :
Several studies highlight the biological activity of related compounds. For instance:
- Inhibition of Mycobacterium tuberculosis : A series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis H37Rv strain. Some compounds showed promising activities against multi-drug-resistant strains .
- Neuroprotective Studies : Certain derivatives were evaluated for their neuroprotective effects in models of neurodegeneration, showing potential benefits in treating diseases such as Alzheimer's.
特性
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)9-13-10-26(11-18(13)20(27)28)21(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-19H,9-12H2,(H,27,28)/t13-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGKULITGGZTR-FZKQIMNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













